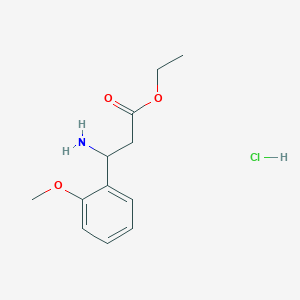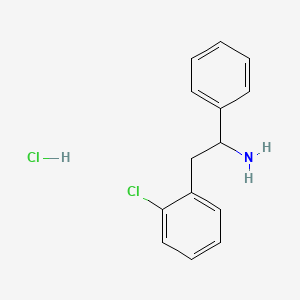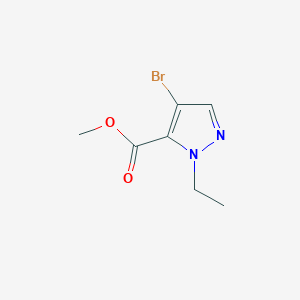
4-溴-1-乙基-1H-吡唑-5-甲酸甲酯
描述
“Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate” is a chemical compound that is used extensively in scientific research. It is a pyrazole derivative, which is a class of compounds that contain a 5-membered aromatic ring, made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . One specific method involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring which is a 5-membered aromatic ring with two nitrogen atoms and three carbon atoms. The compound also contains a bromine atom attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . Pyrazoles are also frequently used as scaffolds in the synthesis of bioactive chemicals .
Physical and Chemical Properties Analysis
“Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate” is a liquid at room temperature. It has a molecular weight of 233.06 .
科学研究应用
联吡唑的合成
该化合物可作为合成1,4'-联吡唑的起始原料,联吡唑因其独特的结构和电子性质而在创造具有潜在电子和光电子应用的新材料方面具有重要意义 .
药物化合物的合成
它还用于合成各种药物和生物活性化合物,包括可能在开发新药方面至关重要的抑制剂 .
六配位配合物的制备
该化合物可用于与二甲基和二乙烯基二氯化锡反应,制备固态六配位配合物,这些配合物在配位化学和材料科学中具有重要意义 .
生物学特性
吡唑衍生物表现出一系列生物学特性,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性。这些特性使它们成为开发新型治疗剂的宝贵工具 .
癌症研究
某些吡唑衍生物已被证明可通过阻止伤口愈合和集落形成、延迟细胞周期G0/G1期、激活p27水平以及可能通过DNA损伤诱导凋亡,从而诱导癌细胞凋亡 .
区域选择性合成
安全和危害
“Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate” is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
未来方向
“Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate” and other pyrazole derivatives continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
作用机制
Target of Action
Pyrazole derivatives, in general, have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
For instance, some pyrazoles inhibit oxidative phosphorylation and energy-dependent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects can be expected to vary depending on the specific derivative and target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
生化分析
Biochemical Properties
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to inhibit certain enzymes involved in oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s bromine atom may also participate in halogen bonding, further influencing its biochemical interactions.
Cellular Effects
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through various types of interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that pyrazole derivatives can degrade under certain conditions, leading to a decrease in their activity . Long-term studies have shown that the compound’s effects on cellular function may diminish over time due to degradation or adaptation of the cells to the compound’s presence.
Dosage Effects in Animal Models
The effects of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic processes, and adverse impacts on organ function. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its affinity for specific cellular components, leading to localization or accumulation in certain areas.
Subcellular Localization
The subcellular localization of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
methyl 4-bromo-2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKRBUAKZJSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672476 | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-26-6 | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
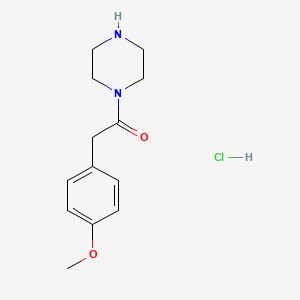
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)


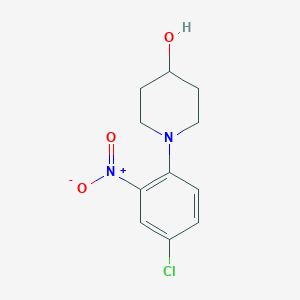
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)


